

function of gamma-Glu-leu in human metabolism

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Compound of Interest

Compound Name: *gamma-Glu-leu*

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An In-depth Technical Guide on the Function of γ -Glutamyl-Leucine in Human Metabolism

Executive Summary

γ -Glutamyl-leucine (γ -Glu-Leu) is a dipeptide increasingly recognized for its role as a bioactive molecule in human metabolism. Formed primarily through the activity of γ -glutamyltransferase (GGT) as part of the γ -glutamyl cycle, this peptide is intrinsically linked to glutathione (GSH) homeostasis. Emerging evidence indicates that γ -Glu-Leu is not merely an intermediate in amino acid metabolism but also functions as a signaling molecule, notably through the activation of the calcium-sensing receptor (CaSR). Dysregulation of γ -Glu-Leu levels has been causally associated with an elevated risk of cardiometabolic diseases, including obesity, metabolic syndrome, and type 2 diabetes, positioning it as a potential biomarker and therapeutic target. This document provides a comprehensive overview of the biosynthesis, degradation, and signaling functions of γ -Glu-Leu, presents quantitative data on its clinical associations, and details the experimental protocols used for its study.

Introduction

γ -glutamyl dipeptides are a class of molecules formed by the linkage of a glutamate residue via its gamma-carboxyl group to the amino group of an amino acid.[1] Among these, γ -glutamyl-leucine (γ -Glu-Leu) has garnered significant attention.[2] It is produced endogenously during the metabolism of glutathione (GSH), the most abundant intracellular antioxidant.[3][4] The enzyme γ -glutamyltransferase (GGT), located on the outer surface of cell membranes, catalyzes the transfer of the γ -glutamyl moiety from extracellular GSH to acceptor amino acids,

such as leucine, to form γ -Glu-Leu.[5][6] This dipeptide can then be transported into the cell and further metabolized.[7] Beyond its role in amino acid salvage, γ -Glu-Leu is implicated in cellular signaling, influencing processes like inflammation, oxidative stress, and glucose metabolism.[8]

Biosynthesis and Degradation of γ -Glu-Leu

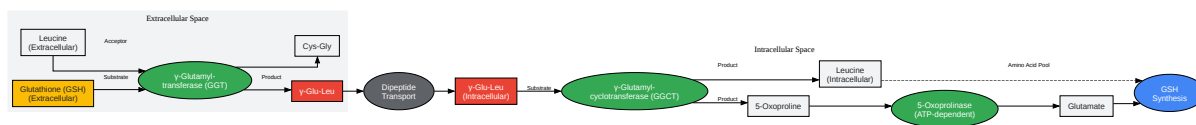
The metabolism of γ -Glu-Leu is a key component of the γ -glutamyl cycle, a six-enzyme pathway crucial for glutathione synthesis and catabolism.[9][10]

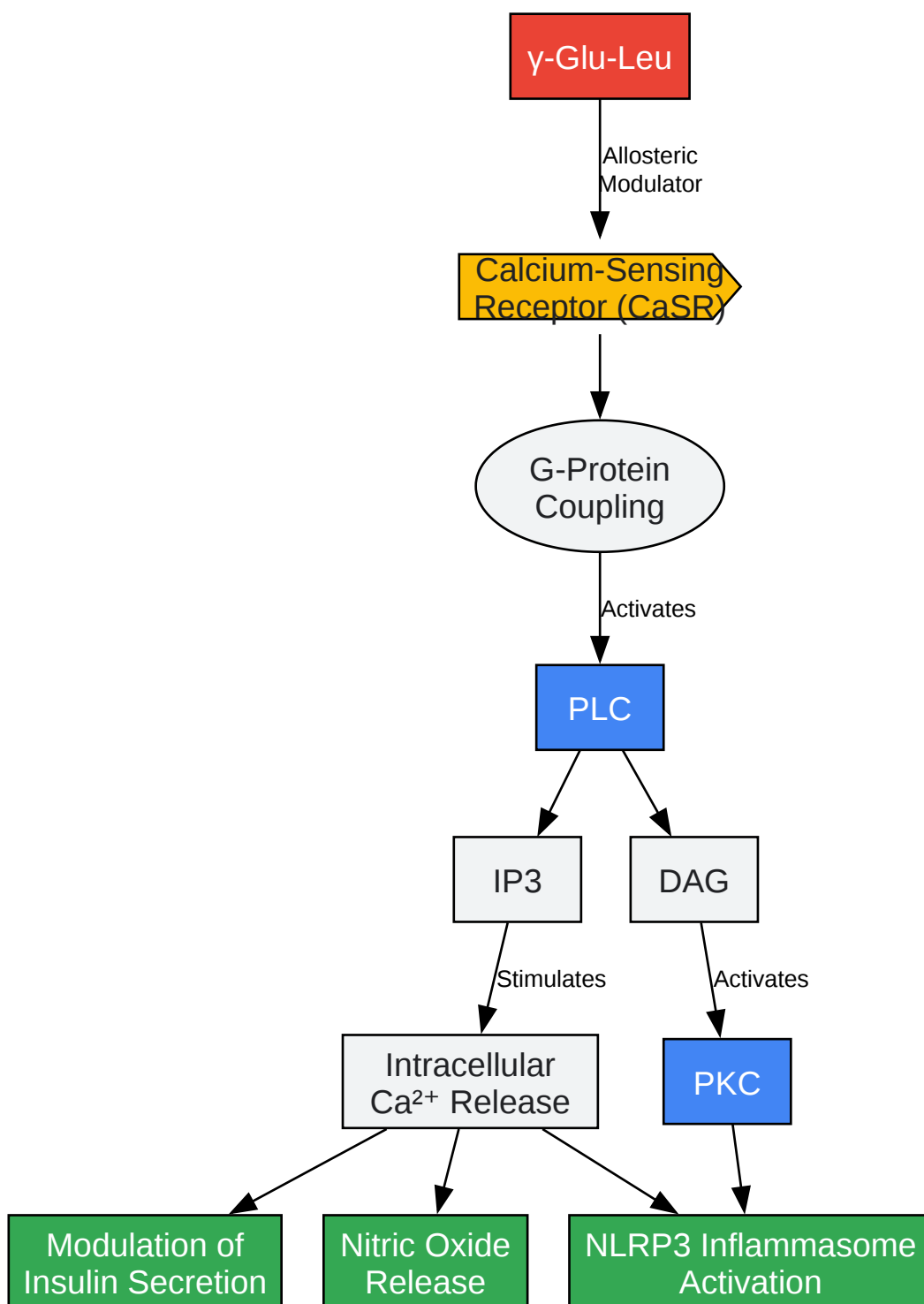
Biosynthesis via γ -Glutamyltransferase (GGT)

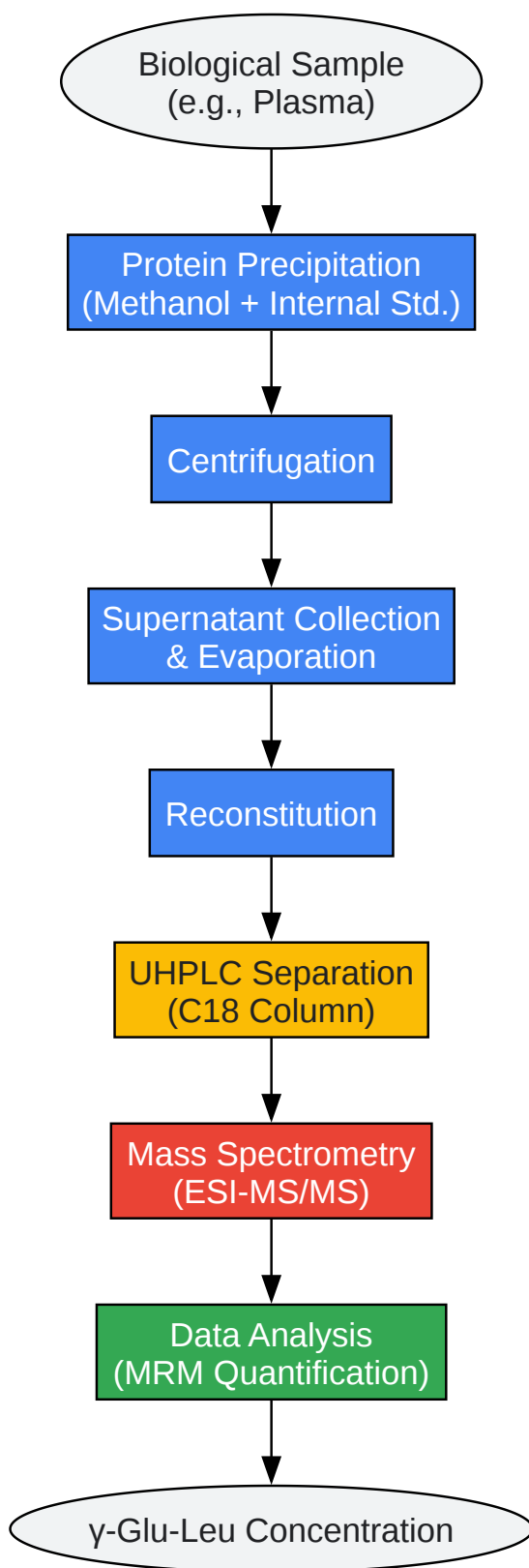
The primary route for γ -Glu-Leu synthesis is the transpeptidation reaction catalyzed by GGT (EC 2.3.2.2).[5] GGT is a membrane-bound enzyme that cleaves the γ -glutamyl linkage in extracellular glutathione.[11] It can then transfer the released γ -glutamyl group to an acceptor, which can be an amino acid (like leucine), a peptide, or water (hydrolysis).[12][13] When leucine is the acceptor, γ -Glu-Leu is formed.[5] This process allows for the recovery of the constituent amino acids of GSH for intracellular resynthesis.[6]

Degradation via γ -Glutamylcyclotransferase (GGCT)

Once transported into the cell, γ -glutamyl dipeptides, including γ -Glu-Leu, are substrates for γ -glutamylcyclotransferase (GGCT) (EC 2.3.2.4).[9][14] GGCT catalyzes the conversion of γ -glutamyl amino acids into 5-oxoproline and a free amino acid (in this case, leucine).[15] The 5-oxoproline is subsequently converted to glutamate by 5-oxoprolinase in an ATP-dependent reaction, thus completing the cycle and making the glutamate available for new GSH synthesis.[10] GGCT plays a critical role in glutathione homeostasis and has been identified as a potential marker and therapeutic target in various cancers due to its high expression in malignant tissues.[9][16][17]







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